molecular formula C21H15ClFN5O3S2 B2930765 3-(2-chlorophenyl)-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide CAS No. 391869-86-6

3-(2-chlorophenyl)-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2930765
CAS No.: 391869-86-6
M. Wt: 503.95
InChI Key: CIROAXJJHJVHFC-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a 1,3,4-thiadiazole core, a 5-methylisoxazole ring, and a 2-chlorophenyl substituent. The thiadiazole moiety is further modified with a thioether-linked 2-((4-fluorophenyl)amino)-2-oxoethyl group. The presence of halogen atoms (Cl, F) may enhance metabolic stability and target affinity via hydrophobic interactions .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN5O3S2/c1-11-17(18(28-31-11)14-4-2-3-5-15(14)22)19(30)25-20-26-27-21(33-20)32-10-16(29)24-13-8-6-12(23)7-9-13/h2-9H,10H2,1H3,(H,24,29)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIROAXJJHJVHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by several functional groups that contribute to its biological activity. The presence of a thiadiazole ring and an isoxazole moiety is notable, as these structures are often associated with significant pharmacological effects.

Component Structure
2-ChlorophenylChlorophenyl
ThiadiazoleThiadiazole
4-Fluorophenyl AminoFluorophenyl
MethylisoxazoleMethylisoxazole

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cytotoxicity Assays : The compound's cytotoxic effects were evaluated using various cancer cell lines. In vitro tests showed that it could induce apoptosis in cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : The mechanism involves the induction of oxidative stress within cancer cells, leading to mitochondrial dysfunction and subsequent apoptotic cell death. The thiazole and isoxazole rings are believed to play crucial roles in this process .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the compound's structure can significantly affect its biological activity. Key findings include:

  • Substituent Effects : The introduction of electron-withdrawing groups (like fluorine) on the phenyl rings enhances the compound's potency against various cancer types. For example, compounds with para-substituted fluorine exhibited improved cytotoxicity compared to their non-substituted counterparts .
  • Linker Variations : Variations in the linker between the thiadiazole and isoxazole moieties also influence activity. Compounds with flexible linkers demonstrated better cell permeability and bioavailability, leading to enhanced anticancer efficacy .

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Study on MCF-7 Cells : A derivative of the compound was tested against MCF-7 breast cancer cells, showing an IC50 value of 10 µg/mL, indicating significant cytotoxicity compared to control treatments .
  • In Vivo Efficacy : In vivo studies involving tumor-bearing mice demonstrated that treatment with related thiadiazole compounds resulted in reduced tumor growth and improved survival rates, underscoring their potential as therapeutic agents .

Comparison with Similar Compounds

Thiadiazole Derivatives with Alkyl Substituents

Compound : 3-(2-Chlorophenyl)-5-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide (CAS 590398-68-8)

  • Structural Differences: Replaces the thio-linked 4-fluorophenylamino-oxoethyl group with a 2-methylpropyl chain.
  • Impact: Simplified alkyl chain reduces molecular weight (376.86 vs.
  • Key Data :
Property Target Compound CAS 590398-68-8
Molecular Weight ~480 376.86
Thiadiazole Substituent Complex thioether Alkyl chain

Thiadiazole-Acetamide Hybrids

Compound: 2-(4-Chlorophenoxy)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide (CAS 392301-19-8)

  • Structural Differences: Incorporates a trifluoromethylbenzylthio group and chlorophenoxy acetamide.
  • Impact: The CF₃ group enhances lipophilicity and metabolic stability compared to the target’s fluorophenyl group. The chlorophenoxy moiety may alter binding kinetics.
  • Key Data :
Feature Target Compound CAS 392301-19-8
Thiadiazole Substituent 4-Fluorophenylamino-oxoethyl CF₃-benzylthio
Halogen Presence Cl, F Cl, F (CF₃)

Anticancer Thiadiazole-Schiff Bases

Compound : Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine

  • Structural Differences : Contains a thiophene ring instead of isoxazole and utilizes Schiff base linkages.
  • Impact : The most active analog showed IC₅₀ = 1.28 µg/mL against MCF7 breast cancer cells. The target’s isoxazole and thioether groups may confer distinct selectivity.
  • Key Data :
Feature Target Compound Schiff Base Analog
Core Heterocycle Isoxazole-thiadiazole Thiophene-thiadiazole
Bioactivity Not reported IC₅₀ = 1.28 µg/mL (MCF7)

Thiazole-Based Cytotoxic Agents

Compound : N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f)

  • Structural Differences : Replaces thiadiazole with thiazole and incorporates dichlorobenzyl.
  • Impact : Dichlorobenzyl enhances cytotoxicity, suggesting halogen positioning critically influences activity. The target’s 2-chlorophenyl group may mimic this effect.

Structure-Activity Relationship (SAR) Insights

  • Thiadiazole Substituents : Complex substituents (e.g., thioether-linked amides) improve binding via hydrogen bonding and π-π interactions compared to alkyl chains .
  • Halogen Effects : Chlorine and fluorine atoms enhance stability and target affinity. The 4-fluorophenyl group in the target compound may optimize pharmacokinetics .

Q & A

Basic: What are the critical spectroscopic techniques for confirming the structure of this compound?

Answer:
The compound requires multi-nuclear NMR (¹H, ¹³C), FT-IR, and elemental analysis for structural validation. For example:

  • ¹H-NMR identifies aromatic protons (e.g., 2-chlorophenyl at δ ~7.3–7.5 ppm) and methyl groups (5-methylisoxazole at δ ~2.5 ppm) .
  • ¹³C-NMR confirms carbonyl groups (e.g., carboxamide at ~165–170 ppm) and heterocyclic carbons (thiadiazole, isoxazole) .
  • FT-IR detects key functional groups: N-H stretch (~3300 cm⁻¹ for amide), C=O (~1680 cm⁻¹), and C-S (~650 cm⁻¹) .
  • Elemental analysis ensures purity by matching experimental vs. theoretical C/H/N/S percentages (±0.3% tolerance) .

Basic: What synthetic routes are commonly employed for analogous thiadiazole-isoxazole hybrids?

Answer:
Synthesis typically involves:

  • Step 1: Preparation of the thiadiazole core via cyclization of thiosemicarbazides with α-haloacetamides (e.g., 2-chloro-N-(thiadiazol-2-yl)acetamide) under reflux with K₂CO₃ in acetone .
  • Step 2: Coupling the thiadiazole-thioether intermediate with the isoxazole-carboxamide moiety using EDC/HOBt or DCC-mediated amidation .
  • Step 3: Final purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

Advanced: How can researchers resolve low yields in the final amidation step due to steric hindrance?

Answer:
Optimization strategies include:

  • Solvent selection: Use polar aprotic solvents (DMF, DMSO) to enhance reactant solubility .
  • Catalysis: Employ DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .
  • Temperature control: Conduct reactions at 0–5°C to minimize side-product formation .
  • Protecting groups: Temporarily protect reactive sites (e.g., -NH₂ with Boc groups) to reduce steric clashes .

Advanced: How should conflicting bioactivity data (e.g., COX-2 inhibition vs. cytotoxicity) be interpreted?

Answer:

  • Dose-response profiling: Establish IC₅₀ values for both targets to assess selectivity windows .
  • Off-target screening: Use kinase/GPCR panels to rule out non-specific interactions .
  • Structural analogs: Compare activity trends with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify pharmacophores .
  • Mechanistic studies: Conduct molecular docking or SPR (surface plasmon resonance) to validate binding to COX-2’s active site .

Advanced: What computational methods predict the compound’s solubility and bioavailability?

Answer:

  • LogP calculation: Use software like MarvinSuite or ACD/Labs to estimate octanol-water partitioning (~3.5–4.0 suggests moderate lipophilicity) .
  • Solubility parameterization: Apply Hansen solubility parameters (HSPiP) to identify compatible solvents (e.g., DMSO > ethanol) .
  • Bioavailability prediction: SwissADME or pkCSM models assess intestinal permeability (e.g., Caco-2 permeability > 8 × 10⁻⁶ cm/s) and P-glycoprotein efflux risk .

Basic: Which in vitro assays are suitable for initial cytotoxicity screening?

Answer:

  • MTT assay: Measure mitochondrial activity in cancer cell lines (e.g., MCF-7, HeLa) after 48–72 hr exposure .
  • Apoptosis markers: Use flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
  • ROS detection: Apply DCFH-DA probes to assess oxidative stress induction .

Advanced: How to address discrepancies in IC₅₀ values across different enzymatic assays?

Answer:

  • Assay standardization: Ensure consistent enzyme concentrations (e.g., COX-2 at 10 nM) and substrate saturation (e.g., arachidonic acid ≥ 50 µM) .
  • Positive controls: Include celecoxib (COX-2) or staurosporine (cytotoxicity) for cross-experimental validation .
  • Statistical rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-lab variability .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Lyophilization: Store as a lyophilized powder under argon at –20°C to prevent hydrolysis .
  • Solution stability: In DMSO, aliquot and store at –80°C; avoid >3 freeze-thaw cycles .
  • Degradation monitoring: Use HPLC-DAD monthly to check for peak splitting (indicates decomposition) .

Advanced: What strategies improve metabolic stability in preclinical studies?

Answer:

  • Deuterium incorporation: Replace labile hydrogens (e.g., methyl groups) with deuterium to slow CYP450 metabolism .
  • Prodrug design: Mask carboxamide as an ester to enhance plasma half-life .
  • Metabolite ID: Use LC-MS/MS to identify major Phase I metabolites (e.g., hydroxylation at the 4-fluorophenyl group) .

Advanced: How to validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 knockout: Generate COX-2⁻/⁻ cell lines to confirm target specificity .
  • Transcriptomics: RNA-seq analysis post-treatment identifies downstream pathways (e.g., NF-κB, MAPK) .
  • In vivo models: Use adjuvant-induced arthritis (rats) to correlate COX-2 inhibition with anti-inflammatory efficacy .

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